イソブチルイソチオシアネート

概要

説明

Synthesis Analysis

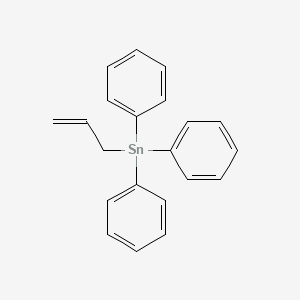

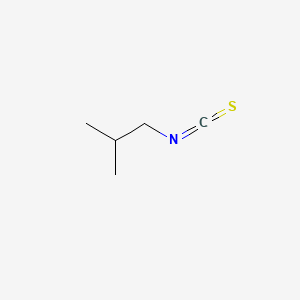

The synthesis of isothiocyanates, including isobutyl isothiocyanate, typically involves the formation of dithiocarbamate salts followed by their desulfurization. Various desulfurization agents, such as thiophosgene, lead nitrate, and hydrogen peroxide, are used to achieve this transformation. Methods such as microwave-assisted synthesis and the tandem Staudinger/aza-Wittig reactions are also notable for their efficiency in synthesizing isothiocyanates (Eschliman & Bossmann, 2019).

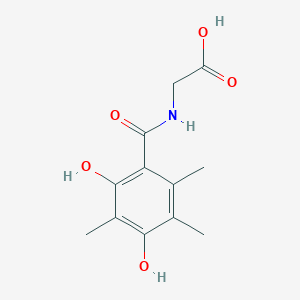

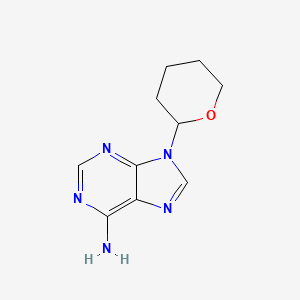

Molecular Structure Analysis

N-urethane-protected amino alkyl isothiocyanates, closely related to isobutyl isothiocyanate, have been synthesized and characterized, demonstrating their utility in peptidomimetics synthesis. The X-ray diffraction analysis of these compounds provides insight into their orthorhombic crystal system, aiding in the understanding of the molecular structure of isothiocyanates (Sureshbabu et al., 2009).

Chemical Reactions and Properties

Isothiocyanates, including isobutyl isothiocyanate, participate in a variety of chemical reactions, making them important organic intermediates. Their applications span from synthesis of complex compounds to biotechnological uses, highlighting their versatility and reactivity (Guangyi, 2007). The chemistry of isothiocyanates is rich, with reactions enabling the synthesis of heterocyclic compounds and the exploration of their potential applications (Sharma, 1989).

Physical Properties Analysis

The physical properties of isothiocyanates, such as solubility, boiling point, and melting point, are crucial for their handling and application in various chemical reactions. While specific data for isobutyl isothiocyanate was not directly provided, understanding these properties is essential for the synthesis and application of all isothiocyanates.

Chemical Properties Analysis

The chemical properties of isothiocyanates, such as reactivity with nucleophiles, electrophiles, and their behavior under different chemical conditions, are fundamental to their widespread use in organic synthesis. The formation of isothiocyanates from primary amines and carbon disulfide via electrochemical methods highlights the ongoing development in the synthesis and application of these compounds, providing a greener and more efficient approach (Kiaku et al., 2023).

科学的研究の応用

抗癌作用

イソブチルイソチオシアネートは、その潜在的な抗癌作用について研究されています。研究によると、イソチオシアネートは、悪性細胞のアポトーシスを誘導し、腫瘍の増殖を阻害することで、癌の予防に役立つ可能性があります。 この化合物は、他のイソチオシアネートと同様に、発癌物質の代謝に関与する酵素を調節する能力により、化学予防に役割を果たす可能性があります .

抗炎症作用

イソブチルイソチオシアネートの抗炎症作用は、慢性疾患の文脈において重要です。 イソブチルイソチオシアネートは、関節炎や心血管疾患など、さまざまな疾患を悪化させる可能性のあるシグナル伝達分子である、プロ炎症性サイトカインの産生を阻害することが示されています .

抗酸化活性

イソブチルイソチオシアネートは、細胞を酸化ストレスから保護するために重要な抗酸化活性を示します。酸化ストレスは細胞損傷を引き起こし、神経変性疾患などのさまざまな疾患に関連しています。 イソブチルイソチオシアネートは、フリーラジカルを中和することで、細胞の健康維持に役立ちます .

抗菌作用

イソブチルイソチオシアネートを含むイソチオシアネートは、その抗菌作用が認められています。 イソチオシアネートは、バクテリアや真菌など、幅広い微生物に対して有効であり、新しい抗菌剤の開発に役立ちます .

プロテオミクス研究

プロテオミクスの分野では、イソブチルイソチオシアネートは試薬として使用されます。 プロテオミクスは、タンパク質の大規模な研究を扱う分野であり、この化合物は、さまざまなアッセイや技術において、タンパク質の構造と機能を分析するために使用できます .

有機化学における合成

イソブチルイソチオシアネートは、合成化学においても重要です。イソブチルイソチオシアネートは、多様な変換のためのプラットフォームとして役立ち、さまざまな化合物の合成に使用されます。 イソブチルイソチオシアネートの反応性は、新しい合成方法の開発に取り組む化学者にとって貴重なツールとなっています .

作用機序

Target of Action

Isobutyl isothiocyanate (IBITC) is a bioactive compound that exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of IBITC are the microbial pathogens, including both Gram-positive and Gram-negative bacteria .

Mode of Action

IBITC interacts with its targets by binding to cellular components, facilitating its traversal across the plasma membrane of cells, and allowing entry into the cellular milieu . This interaction results in changes in the cellular environment, leading to the antimicrobial, anti-inflammatory, and anticancer effects observed.

Biochemical Pathways

The biochemical pathways affected by IBITC involve the enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The myrosinase-catalyzed hydrolysis of GLs releases D-glucose and produces aglycones, which can, by expulsion of a sulfate ion, undergo a fast Lossen-type rearrangement to finally deliver the corresponding isothiocyanates .

Result of Action

The molecular and cellular effects of IBITC’s action are primarily its antimicrobial properties against human pathogens. It has been found to be effective against the most important human pathogens, including bacteria with resistant phenotypes . Moreover, it exhibits anti-inflammatory and anticancer properties, making it a compound of interest in various fields of biological research .

Safety and Hazards

将来の方向性

Isobutyl isothiocyanate has been shown to be a potent heat tolerance enhancer for Arabidopsis . It induced the heat shock response (HSR) in the whole Arabidopsis seedlings, and the isobutyl ITC-treated plants showed higher heat tolerance than the phenethyl ITC-treated plants . This suggests that isobutyl ITC could be a more potent heat tolerance enhancer than phenethyl ITC .

特性

IUPAC Name |

1-isothiocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDDRJXKROCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207846 | |

| Record name | Isobutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Green pungent aroma | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935-0.945 | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

591-82-2 | |

| Record name | Isobutyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)

![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)